methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

Catalog No.
S11862307
CAS No.
M.F
C17H25N5O5
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3...

Product Name

methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

IUPAC Name

methyl 2-[8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

Molecular Formula

C17H25N5O5

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C17H25N5O5/c1-10-6-21(7-11(2)27-10)8-12-18-15-14(22(12)9-13(23)26-5)16(24)20(4)17(25)19(15)3/h10-11H,6-9H2,1-5H3

InChI Key

ZHBQANCZLAYTEH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C

Methyl 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex organic compound characterized by a purine core with various substituents that contribute to its unique properties. The compound features a methyl ester group at one end and a dimethylmorpholinyl moiety at the other, which enhances its solubility and biological activity. Its structure consists of a fused bicyclic system typical of purines, making it a subject of interest in medicinal chemistry and pharmacology due to potential therapeutic applications.

Typical of purine derivatives:

  • Nucleophilic Substitution: The dimethylmorpholinyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding acid, which may exhibit different biological properties.
  • Alkylation: The nitrogen atoms in the purine structure can be alkylated under appropriate conditions to modify its reactivity and biological profile.

Methyl 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate has shown potential biological activities that warrant further investigation:

  • Antiviral Activity: Compounds with similar structures have been studied for their ability to inhibit viral replication.
  • Antitumor Properties: Some purine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.

The synthesis of methyl 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate typically involves multi-step organic reactions:

  • Formation of the Purine Core: This is achieved through the condensation of appropriate amines and aldehydes followed by cyclization to form the purine structure.
  • Introduction of the Dimethylmorpholinyl Group: A nucleophilic substitution reaction is employed where 2,6-dimethylmorpholine reacts with a suitable precursor.
  • Esterification: The final step involves esterifying the carboxylic acid derivative with methyl acetate to produce the methyl ester.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound for drug development targeting viral infections or cancer.
  • Chemical Synthesis: It may act as an intermediate in the synthesis of other biologically active compounds.
  • Research Tool: Its unique structure makes it useful for studying enzyme mechanisms and cellular processes.

Interaction studies involving methyl 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate typically focus on its binding affinity to specific receptors or enzymes. These studies can provide insights into its mechanism of action and help identify potential therapeutic targets.

Several compounds share structural similarities with methyl 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
7-(2-chlorobenzyl)-8-(2,6-dimethylmorpholin-4-yl)methylpurineChlorobenzyl substituentPotential antiviral activity
8-(2-methoxyphenyl)-1,3-dimethylpurineMethoxyphenyl groupEnhanced solubility
8-(4-fluorophenyl)-1-methylpurineFluorophenyl substituentIncreased potency against certain enzymes

The uniqueness of methyl 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate lies in its specific combination of substituents that may confer distinct biological activities compared to other purine derivatives.

Hydrogen Bond Acceptor Count

7

Exact Mass

379.18556891 g/mol

Monoisotopic Mass

379.18556891 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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